Cas no 2014904-20-0 (1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride)

1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride
- 2014904-20-0
- 1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride
- EN300-1143158
-
- Inchi: 1S/C12H15ClO3S/c13-17(14,15)12(6-7-12)8-9-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2
- InChI Key: NHJCWINAFMGYNM-UHFFFAOYSA-N
- SMILES: ClS(C1(CCOCC2C=CC=CC=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 274.0430432g/mol
- Monoisotopic Mass: 274.0430432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 51.8Ų
1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143158-0.5g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1143158-1.0g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1143158-0.05g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1143158-10g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 10g |
$4852.0 | 2023-10-26 | |
Enamine | EN300-1143158-0.1g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1143158-0.25g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1143158-2.5g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1143158-5g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 5g |
$3273.0 | 2023-10-26 | |
Enamine | EN300-1143158-1g |
1-[2-(benzyloxy)ethyl]cyclopropane-1-sulfonyl chloride |
2014904-20-0 | 95% | 1g |
$1129.0 | 2023-10-26 |
1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride Related Literature
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
Additional information on 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride
Research Briefing on 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride (CAS: 2014904-20-0) in Chemical Biology and Pharmaceutical Applications
1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride (CAS: 2014904-20-0) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its cyclopropane ring and benzyloxyethyl functional group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and covalent protein modifiers.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride as a key building block for the synthesis of novel cysteine-targeting covalent inhibitors. The study demonstrated its efficacy in selectively modifying active-site cysteine residues in target proteins, leading to potent inhibition of disease-relevant enzymes. The unique reactivity of the sulfonyl chloride group, combined with the steric and electronic effects of the cyclopropane ring, was highlighted as a critical factor in achieving high selectivity.
Another notable application of this compound was reported in a 2024 ACS Chemical Biology article, where it was employed in the development of activity-based probes (ABPs) for profiling protease activity in complex biological systems. The researchers successfully conjugated the sulfonyl chloride moiety to fluorescent tags, enabling real-time visualization of protease dynamics in live cells. This approach provided valuable insights into protease function in cancer cell lines, suggesting potential therapeutic applications.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride to improve yield and purity. A 2023 Organic Process Research & Development paper detailed a scalable synthetic route starting from commercially available precursors, addressing previous challenges in the chlorosulfonation step. The improved protocol achieved >85% yield with excellent purity, facilitating broader adoption in medicinal chemistry programs.
The compound's stability profile has also been a subject of investigation. Thermal analysis studies published in Pharmaceutical Research (2024) revealed that 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride maintains stability under standard storage conditions (-20°C under argon) for extended periods, with minimal decomposition observed over six months. This stability makes it particularly suitable for long-term research projects and industrial applications.
Looking forward, researchers anticipate expanding the applications of 1-2-(benzyloxy)ethylcyclopropane-1-sulfonyl chloride in targeted protein degradation strategies and covalent drug discovery. Several pharmaceutical companies have included derivatives of this compound in their screening libraries for kinase inhibitor development, capitalizing on its unique structural features that may offer improved selectivity profiles compared to traditional warheads.
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